molecular formula C14H12N2S B188078 2-(Benzylthio)-1H-benzimidazole CAS No. 51290-77-8

2-(Benzylthio)-1H-benzimidazole

Cat. No.: B188078
CAS No.: 51290-77-8
M. Wt: 240.33 g/mol
InChI Key: IJINDUSMSVDESS-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1H-benzimidazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by a benzimidazole core with a benzylthio substituent at the second position. Its unique structure imparts a range of chemical and biological properties, making it a valuable subject of study in medicinal chemistry, agrochemicals, and material science.

Biochemical Analysis

Cellular Effects

The effects of 2-(Benzylthio)-1H-benzimidazole on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In non-cancerous cells, this compound can modulate cell proliferation and differentiation, highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, the compound’s interaction with tyrosine kinases results in the inhibition of phosphorylation events critical for cell signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These molecular interactions contribute to the compound’s ability to modulate cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound can lead to gradual degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I metabolism, the compound undergoes oxidation and reduction reactions, primarily mediated by cytochrome P450 enzymes. These reactions introduce hydrophilic groups, making the compound more water-soluble. In phase II metabolism, this compound undergoes conjugation reactions, such as glucuronidation and sulfation, further enhancing its solubility and facilitating excretion.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via facilitated diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its binding affinity to plasma proteins, which can impact its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications. For instance, the compound’s localization to the mitochondria can lead to the disruption of mitochondrial function and induction of apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 2-(Benzylthio)-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with benzyl halides. One common method is a one-pot, two-step synthesis that uses water as the reaction medium, making it an environmentally friendly approach . The reaction conditions often involve the use of potassium hydroxide (KOH) as a base to facilitate the nucleophilic substitution reaction . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

2-(Benzylthio)-1H-benzimidazole undergoes a variety of chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and catalysts to enhance reaction rates. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-(Benzylthio)-1H-benzimidazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatile chemical reactivity and broad-spectrum biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-17-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJINDUSMSVDESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329031
Record name 2-benzylthiobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802477
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51290-77-8
Record name 2-benzylthiobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15 g of 2-mercaptobenzimidazole and 16.5 g of benzylbromide were dissolved in 50 ml of ethanol and the mixture was refluxed with a water bath for 5 hours. After cooling, the formed crystals were collected and recrystallized from ethanol to obtain 18 g of compound (7).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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